5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Description

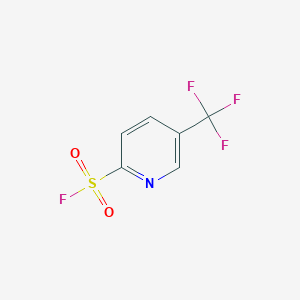

Structure and Synthesis 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (C₆H₃F₄NO₂S, MW: 229.15 g/mol, CAS: 2095411-14-4) is a fluorinated pyridine derivative characterized by a sulfonyl fluoride group at position 2 and a trifluoromethyl group at position 5 . It is synthesized via oxidation of 5-(trifluoromethyl)pyridine-2-thiol using sodium hypochlorite (NaOCl), sulfuric acid, and potassium bifluoride, yielding a white solid with a 27% purified yield .

Applications

This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is used in the production of tipranavir, an HIV protease inhibitor, where it facilitates sulfonylation reactions during the final amidation step . Its stability and reactivity under physiological conditions make it valuable in medicinal chemistry.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJUWZWWFSIMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid to form the corresponding sulfonyl chloride. This intermediate is then treated with a fluoride source to yield the sulfonyl fluoride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

Organic Synthesis

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it an essential reagent in the development of biologically active compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It is particularly noted for:

- Enzyme Inhibition : The sulfonyl fluoride group can react with nucleophilic sites on enzymes, providing insights into enzyme mechanisms and the design of inhibitors.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties against various cell lines, including colon carcinoma and melanoma .

Agrochemicals

In agricultural applications, this compound is utilized in the development of fungicides and insecticides. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it effective against pests by disrupting their metabolic pathways .

Fungicidal Applications

Research conducted by Bayer demonstrated the efficacy of this compound as a key component in commercial fungicides. The synthesis methods employed include chlorination and fluorination processes that optimize yield and effectiveness against fungal pathogens.

Antibacterial Efficacy

A study assessing thioether-containing compounds derived from this pyridine derivative revealed significantly higher antibacterial activity compared to traditional agents. For instance, a derivative exhibited a remarkable 67% inhibition rate against Ralstonia solanacearum, showcasing the potential for developing new antibacterial treatments.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be beneficial in therapeutic applications where enzyme inhibition is desired .

Comparison with Similar Compounds

Sulfonyl Halides: Fluoride vs. Chloride

Key Differences :

Pyridine Derivatives with Trifluoromethyl Groups

Key Insights :

Fluorinated Nucleoside Analogs

Key Differences :

Other Sulfonyl Fluorides

| Compound Name | Molecular Formula | Applications | Reference |

|---|---|---|---|

| Pyridine-2-sulfonyl fluoride | C₅H₄FNO₂S | Intermediate in bioactive molecule synthesis |

Comparison :

Data Tables

Biological Activity

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (TFPSF) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Molecular Formula : C₆H₃F₄NO₂S

- Functional Groups : Trifluoromethyl group and sulfonyl fluoride

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interactions with biological targets. The sulfonyl fluoride moiety is particularly significant for its reactivity, enabling TFPSF to act as a potential enzyme inhibitor.

The biological activity of TFPSF can be attributed to its ability to interact with various enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is common among many sulfonyl fluoride compounds, which are known for their role as enzyme inhibitors in various biochemical pathways .

Biochemical Pathways

Research indicates that compounds similar to TFPSF are involved in several biochemical pathways:

- Enzyme Inhibition : TFPSF may inhibit serine proteases and other enzyme classes, affecting metabolic processes.

- Pharmacokinetics : The presence of the trifluoromethyl group enhances the compound's stability and bioavailability .

Enzyme Inhibition Studies

One significant study explored the inhibitory effects of TFPSF on specific enzymes. The compound demonstrated notable inhibitory activity against target enzymes involved in cancer pathways. For instance, it was found to inhibit the activity of certain kinases, which are critical in cancer cell proliferation .

Comparative Studies with Similar Compounds

TFPSF was compared with other trifluoromethyl pyridine derivatives to assess its biological efficacy. The results indicated that while many derivatives exhibited enzyme inhibition, TFPSF showed superior potency due to its unique structural features .

| Compound Name | Type of Activity | IC₅₀ Value (µM) |

|---|---|---|

| TFPSF | Kinase Inhibition | 0.5 |

| 5-(Trifluoromethyl)pyridine-2-thiol | Moderate Inhibition | 1.2 |

| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Low Inhibition | 3.0 |

Applications in Medicinal Chemistry

TFPSF has potential applications in drug development due to its ability to serve as a building block for synthesizing more complex molecules. Its role as an enzyme inhibitor positions it as a candidate for therapeutic agents targeting diseases where enzyme modulation is beneficial .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride, and how is reaction efficiency assessed?

- Methodological Answer : The compound is typically synthesized via fluorination of its sulfonyl chloride precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, using agents like KF or tetrabutylammonium fluoride in anhydrous conditions. Reaction progress is monitored via 19F NMR to track fluoride incorporation and HPLC to assess purity. Post-synthesis, column chromatography or recrystallization is used for purification .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : To confirm substituent positions and trifluoromethyl/sulfonyl fluoride group integration.

- LC-MS : Validates molecular weight and detects trace impurities.

- IR Spectroscopy : Identifies characteristic S=O and S-F stretches (~1350 cm⁻¹ and ~800 cm⁻¹, respectively).

Cross-referencing with literature data ensures structural accuracy .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer : Store in airtight, moisture-free containers at 2–8°C under inert gas (e.g., argon). Use N95 masks , nitrile gloves, and fume hoods to avoid inhalation or skin contact. Hydrolytic degradation can occur in humid environments, necessitating rigorous drying of solvents and glassware .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed when using this compound in multi-step syntheses?

- Methodological Answer : The electron-withdrawing sulfonyl fluoride and trifluoromethyl groups direct electrophilic substitutions to the pyridine ring’s meta position. For cross-coupling reactions (e.g., Suzuki-Miyaura), employ Pd(PPh₃)₄ or XPhos precatalysts with optimized ligand ratios to enhance selectivity. Solvent choice (e.g., THF vs. DMF) and temperature gradients (0°C to reflux) further refine outcomes .

Q. What strategies resolve contradictions in reported yields for sulfonylation reactions involving this compound?

- Methodological Answer : Discrepancies often arise from moisture sensitivity or competing side reactions (e.g., hydrolysis). Mitigation strategies include:

- Stoichiometric control : Use 1.2–1.5 equivalents of the sulfonyl fluoride to account byproduct formation.

- Additives : Molecular sieves (3Å) or drying agents (MgSO₄) to scavenge water.

- Reaction monitoring : Real-time LC-MS or TLC to identify intermediates and adjust conditions dynamically .

Q. How does this compound compare to its sulfonyl chloride analog in medicinal chemistry applications?

- Methodological Answer : The sulfonyl fluoride’s hydrolytic stability under physiological pH makes it superior for covalent inhibitor design (e.g., targeting serine proteases). Unlike sulfonyl chlorides, it avoids HCl byproducts, simplifying purification. Case studies include its use in synthesizing IDH2 inhibitors (e.g., enasidenib analogs), where fluoride displacement by active-site nucleophiles is critical .

Q. What computational tools aid in predicting the reactivity of this compound with biomolecular targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for sulfonyl fluoride-thiol interactions (e.g., with cysteine residues).

- Molecular Dynamics (MD) : Simulates binding kinetics in enzyme active sites.

- ADMET Prediction Software : Assesses metabolic stability and toxicity profiles early in drug development .

Data Analysis and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.